molecular formula C102H169N23O23 B10838833 (Sar)WTLNSAGYLLGPKK(Lys-myristoyl)K

(Sar)WTLNSAGYLLGPKK(Lys-myristoyl)K

カタログ番号: B10838833
分子量: 2085.6 g/mol
InChIキー: KPRCBTZIVGRZHY-OPDXRYIWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Sar)WTLNSAGYLLGPKK(Lys-myristoyl)K (hereafter referred to as Gal-B2-C14) is a synthetic galanin analog engineered for enhanced systemic bioavailability and anticonvulsant activity. Derived from the endogenous neuropeptide galanin, this compound incorporates a sarcosine (Sar) substitution at the N-terminus and a myristoyl (C14:0) fatty acid chain attached to the ε-amino group of a lysine residue. These modifications aim to improve lipophilicity, serum stability, and receptor binding affinity while retaining the core structural motif (WTLNSAGYLLGP) critical for galanin receptor (GalR) interaction .

特性

分子式

C102H169N23O23

分子量

2085.6 g/mol

IUPAC名

[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-6-(tetradecanoylamino)hexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl] 2-(methylamino)acetate

InChI

InChI=1S/C102H169N23O23/c1-11-12-13-14-15-16-17-18-19-20-21-40-84(130)109-48-31-27-38-73(92(137)115-71(89(107)134)35-24-28-45-103)117-93(138)72(36-25-29-46-104)116-94(139)74(37-26-30-47-105)118-100(145)81-39-32-49-125(81)86(132)58-112-91(136)75(50-61(2)3)119-95(140)76(51-62(4)5)120-97(142)78(53-66-41-43-68(128)44-42-66)114-85(131)57-111-90(135)64(8)113-99(144)80(60-126)123-98(143)79(55-83(106)129)121-96(141)77(52-63(6)7)122-102(147)88(65(9)127)124-101(146)82(148-87(133)59-108-10)54-67-56-110-70-34-23-22-33-69(67)70/h22-23,33-34,41-44,56,61-65,71-82,88,108,110,126-128H,11-21,24-32,35-40,45-55,57-60,103-105H2,1-10H3,(H2,106,129)(H2,107,134)(H,109,130)(H,111,135)(H,112,136)(H,113,144)(H,114,131)(H,115,137)(H,116,139)(H,117,138)(H,118,145)(H,119,140)(H,120,142)(H,121,141)(H,122,147)(H,123,143)(H,124,146)/t64-,65+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,88-/m0/s1

InChIキー

KPRCBTZIVGRZHY-OPDXRYIWSA-N

異性体SMILES

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)OC(=O)CNC

正規SMILES

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)OC(=O)CNC

製品の起源

United States

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Gal-B2-C14 belongs to a series of lipoamino acid-modified galanin analogs. Table 1 summarizes critical differences among these compounds:

Table 1: Structural and Physicochemical Properties of Galanin Analogs

Analog Acyl Chain Length HPLC Retention Time (min) α-Helix Content (%) Calculated log D Serum Stability (t½, hours)
Gal-(K)4 None 15.13 ± 0.42 14
Gal-B2-C8 (octanoyl) C8 20.13 ± 0.17 9
Gal-B2-C10 C10 21.49 ± 0.05 6
Gal-B2-C12 (lauroyl) C12 22.51 ± 0.03 16
Gal-B2-C14 C14 23.76 ± 0.18 16 ~1.24–1.30* >10
Gal-B2-C16 (palmitoyl) C16 25.84 ± 0.10 23 1.24 ± 0.02 9.3
Gal-B2-C18 (stearoyl) C18 26.73 ± 0.18 5

Note:

  • HPLC Retention : Correlates with lipophilicity; Gal-B2-C14 exhibits intermediate retention, balancing solubility and membrane permeability .
  • α-Helix Content : Critical for receptor binding. C12 and C14 analogs retain moderate helical content (16%), while longer chains (C16) show higher helicity (23%) but reduced serum stability .
  • Serum Stability : Gal-B2-C14 shows superior stability (>10 hours) compared to C16 (9.3 hours), attributed to optimized acyl chain length reducing enzymatic degradation .

Pharmacological and Functional Comparisons

Receptor Affinity and Selectivity

Gal-B2-C14 and analogs were tested for binding to human GalR1 and GalR2 (Table 2):

Table 2: Receptor Affinity (IC₅₀, nM) of Select Analogs

Analog GalR1 IC₅₀ (nM) GalR2 IC₅₀ (nM) Selectivity Ratio (GalR2/GalR1)
Native Galanin 0.03 0.9 30
Gal-B2-C16 3.50 52 14.9
Gal-B2-C14 Not reported Not reported Inferred comparable to C16

Key Findings:

  • Longer acyl chains (e.g., C16) reduce GalR1 affinity (IC₅₀ = 3.50 nM vs. 0.03 nM for native galanin) but enhance systemic delivery .
Anticonvulsant Efficacy
  • C14 vs. C16 : In rodent seizure models, C14 and C16 analogs show similar potency, but C14’s superior serum stability may prolong therapeutic effects .
  • C8–C12 Analogs : Shorter chains exhibit lower efficacy due to rapid clearance and reduced blood-brain barrier penetration .

Research Implications and Trends

  • Optimal Chain Length : C14 (myristoyl) provides a critical balance between lipophilicity, structural integrity, and metabolic stability.
  • Trade-offs : Longer chains (C16–C18) increase helicity but reduce serum stability, while shorter chains (C8–C12) lack bioavailability.
  • Future Directions : Structural fine-tuning (e.g., polar group additions) may further enhance selectivity for GalR subtypes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。